molecular formula C18H15N3O3 B2399626 2-(2-methylbenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one CAS No. 941973-09-7

2-(2-methylbenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one

Cat. No.: B2399626
CAS No.: 941973-09-7
M. Wt: 321.336
InChI Key: PPDWVCSMLKEGFT-UHFFFAOYSA-N
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Description

2-(2-methylbenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone family This compound is characterized by the presence of a pyridazinone core substituted with a 2-methylphenylmethyl group and a 3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylbenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution Reactions: The introduction of the 2-methylphenylmethyl and 3-nitrophenyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and suitable solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Key considerations include the optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of efficient purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylbenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of amino derivatives by reducing the nitro group.

    Substitution: Formation of substituted pyridazinone derivatives with various functional groups.

Scientific Research Applications

2-(2-methylbenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-methylbenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methylphenyl)methyl]-6-(4-nitrophenyl)pyridazin-3-one
  • 2-[(2-Methylphenyl)methyl]-6-(3-chlorophenyl)pyridazin-3-one
  • 2-[(2-Methylphenyl)methyl]-6-(3-methylphenyl)pyridazin-3-one

Uniqueness

2-(2-methylbenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both the 2-methylphenylmethyl and 3-nitrophenyl groups provides distinct properties compared to other similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(2-methylphenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-13-5-2-3-6-15(13)12-20-18(22)10-9-17(19-20)14-7-4-8-16(11-14)21(23)24/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDWVCSMLKEGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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